Lack of Direct, Public-Domain Quantitative Biological Data for CAS 890091-07-3
An exhaustive search of primary research papers, patents, and authoritative databases was conducted for compound-specific quantitative data (IC50, Ki, etc.) for CAS 890091-07-3. This search yielded no direct, comparator-based quantitative biological activity data from non-excluded sources. The most relevant class-level finding is the well-documented adenosine-mimetic scaffold of pyrrolo[2,3-d]pyrimidines. For instance, 5,7-diphenyl-pyrrolo[2,3-d]pyrimidines, a closely related sub-class, have been reported as potent inhibitors of c-Src with IC50 values below 50 nM [1]. However, this data is not from a head-to-head study and serves only as class-level precedent. This absence of direct data is a critical finding for procurement decisions, as the compound's specific biological profile remains uncharacterized in the public domain.
| Evidence Dimension | Kinase Inhibition (c-Src) |
|---|---|
| Target Compound Data | No direct data available (CAS 890091-07-3) |
| Comparator Or Baseline | Class-level baseline: 5,7-diphenyl-pyrrolo[2,3-d]pyrimidine derivatives; IC50 < 50 nM against c-Src [1]. |
| Quantified Difference | Not calculable due to lack of target compound data. |
| Conditions | Not applicable for target compound. Comparator assay: in vitro c-Src kinase inhibition assay [1]. |
Why This Matters
Establishes the class precedent for high potency but highlights the specific risk and research gap that buyers must accept for this precise analog.
- [1] Missbach, M., et al. (2000). Substituted 5,7-diphenyl-pyrrolo[2,3d]pyrimidines: Potent inhibitors of the tyrosine kinase c-Src. Bioorganic & Medicinal Chemistry Letters, 10(10), 1067-1069. DOI: 10.1016/S0960-894X(00)00190-8. View Source
